(2-Bromo-5-methylphenyl)methanol
Overview
Description
(2-Bromo-5-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of benzyl alcohol, where the bromine atom is positioned at the second carbon and a methyl group at the fifth carbon of the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylphenyl)methanol typically involves the bromination of 5-methylbenzyl alcohol. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from toluene. The steps include methylation, bromination, and subsequent conversion to the alcohol. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form 5-methylbenzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: 2-Bromo-5-methylbenzaldehyde or 2-Bromo-5-methylbenzoic acid.
Reduction: 5-Methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylphenyl)methanol depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-methylphenyl)methanol
- (2-Bromo-6-methylphenyl)methanol
- (2-Chloro-5-methylphenyl)methanol
Uniqueness
(2-Bromo-5-methylphenyl)methanol is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound in synthetic organic chemistry.
Biological Activity
(2-Bromo-5-methylphenyl)methanol is an organic compound characterized by a bromine atom and a hydroxymethyl group attached to a phenyl ring. Its molecular formula is , placing it within the category of brominated aromatic alcohols. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
The presence of the bromine substituent significantly influences the compound's reactivity and biological interactions. The molecular structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various microbial strains, suggesting that this compound may also possess similar capabilities. The mechanism of action is thought to involve the disruption of microbial cell membranes or interference with essential metabolic processes.
Anticancer Potential
The compound has been evaluated for its anticancer properties, with findings suggesting that it may inhibit the growth of certain cancer cell lines. The bromine atom's presence is believed to enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells. Further investigations are necessary to elucidate the specific pathways involved in its anticancer activity .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key metabolic enzymes, which could be a mechanism for both antimicrobial and anticancer effects .
- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways that lead to therapeutic effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Notable Activities |
---|---|---|
(2-Bromo-4-fluoro-5-methylphenyl)methanol | Structure | Antimicrobial, anticancer |
(3-Bromo-2-methylphenyl)methanol | Structure | Antimicrobial |
(2-Bromo-5-methoxy-4-methylphenyl)methanol | Structure | Enzyme inhibition |
The presence and position of bromine and other substituents significantly influence the biological activity of these compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of related bromophenol derivatives, providing insights into potential applications for this compound:
- Enzyme Inhibition Studies : A study demonstrated that related bromophenol compounds showed Ki values ranging from 1.63 nM to 25.67 nM against various isoenzymes, indicating strong inhibitory potential .
- Anticancer Activity : Research on structurally similar compounds revealed significant cytotoxic effects on cancer cell lines, suggesting that this compound could exhibit similar properties pending further investigation .
- Microbial Inhibition : A comparative analysis highlighted that certain brominated compounds effectively inhibited biofilm formation in pathogenic bacteria, which is crucial for developing new antimicrobial agents .
Properties
IUPAC Name |
(2-bromo-5-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPARZXOXYSXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70709518 | |
Record name | (2-Bromo-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70709518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727985-37-7 | |
Record name | (2-Bromo-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70709518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-5-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.